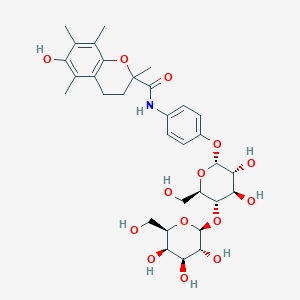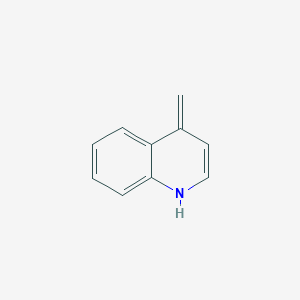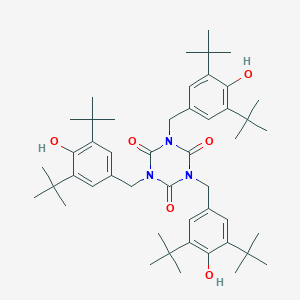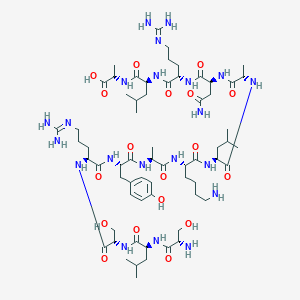
Titanium alloy, Ti,Ta (TiTa30)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium alloy, Ti,Ta (TiTa30) is a composite material that is widely used in various applications due to its unique properties. It is a combination of titanium and tantalum, which makes it highly durable, corrosion-resistant, and biocompatible. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields such as aerospace, medical, and engineering.
Wirkmechanismus
The mechanism of action of Titanium alloy, Ti,Ta (TiTa30) alloy is based on its unique properties. The alloy's high strength-to-weight ratio makes it ideal for use in applications where weight reduction is critical. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Biochemische Und Physiologische Effekte
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied for its biochemical and physiological effects. The alloy has been found to be biocompatible, meaning that it does not cause any adverse reactions when implanted in the human body. The alloy's corrosion resistance also ensures that it does not react with body fluids, which can cause adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
Titanium alloy, Ti,Ta (TiTa30) alloy has several advantages when used in lab experiments. The alloy's high strength-to-weight ratio makes it ideal for use in experiments that require high mechanical strength. The alloy's corrosion resistance also ensures that it does not react with chemicals used in experiments, which can cause adverse reactions.
However, the alloy's high cost and difficulty in processing can limit its use in lab experiments. The alloy's unique properties also require specialized equipment and expertise, which can be a challenge for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of Titanium alloy, Ti,Ta (TiTa30) alloy. One area of research is the development of new synthesis methods that can improve the alloy's properties. Another area of research is the development of new applications for the alloy, such as in the energy sector.
Conclusion
In conclusion, Titanium alloy, Ti,Ta (TiTa30) alloy is a unique composite material that has several applications in various fields. The alloy's unique properties, such as high strength-to-weight ratio, biocompatibility, and corrosion resistance, make it ideal for use in aerospace, medical, and engineering applications. The alloy has been extensively studied and researched in the scientific community, and its properties have been utilized in various fields. Further research and development of the alloy can lead to the discovery of new applications and improved properties.
Synthesemethoden
The synthesis of Titanium alloy, Ti,Ta (TiTa30) alloy involves the melting of both titanium and tantalum in a vacuum furnace. The alloy is then cast into various shapes and sizes, depending on the intended application. The process of synthesis is crucial in determining the final properties of the alloy, such as its mechanical strength, ductility, and corrosion resistance.
Wissenschaftliche Forschungsanwendungen
Titanium alloy, Ti,Ta (TiTa30) alloy has been extensively studied in the scientific community due to its unique properties. In the aerospace industry, the alloy is used in the manufacture of aircraft components such as landing gear, engine parts, and structural components. The alloy's high strength-to-weight ratio makes it ideal for use in the aerospace industry, where weight reduction is critical.
In the medical field, Titanium alloy, Ti,Ta (TiTa30) alloy is used in the manufacture of orthopedic implants such as hip and knee replacements. The alloy's biocompatibility and corrosion resistance make it an ideal material for use in medical implants. The alloy's unique properties also make it suitable for use in dental implants and other surgical instruments.
Eigenschaften
CAS-Nummer |
136245-97-1 |
|---|---|
Produktname |
Titanium alloy, Ti,Ta (TiTa30) |
Molekularformel |
Ta3Ti7 |
Molekulargewicht |
877.91 g/mol |
IUPAC-Name |
tantalum;titanium |
InChI |
InChI=1S/3Ta.7Ti |
InChI-Schlüssel |
NAWOSTKISNSQHP-UHFFFAOYSA-N |
SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta] |
Andere CAS-Nummern |
136245-97-1 |
Synonyme |
TiTa30 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
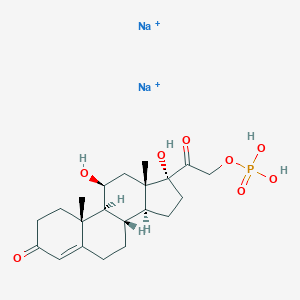

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)


